

Application Notes and Protocols for Testing (S)-V-0219 Hydrochloride Efficacy

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Compound of Interest

Compound Name: (S)-V-0219 hydrochloride

Cat. No.: B10856924

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Introduction

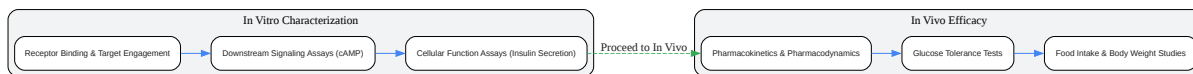
(S)-V-0219 hydrochloride is the (S)-enantiomer of V-0219, an orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] As a PAM, it enhances the receptor's response to its endogenous ligand, GLP-1.[1][3] This compound has shown potential in preclinical studies for the treatment of obesity-associated diabetes, often termed "diabesity," by improving glucose handling and reducing food intake.[3][4][5][6][7] The following application notes and protocols provide a comprehensive framework for evaluating the efficacy of **(S)-V-0219 hydrochloride** in both in vitro and in vivo settings.

Mechanism of Action

(S)-V-0219 hydrochloride allosterically modulates the GLP-1R, a Class B G-protein coupled receptor (GPCR), to potentiate the downstream signaling cascade initiated by GLP-1.[3][6][8] Upon activation, GLP-1R predominantly couples to the G α s protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[8][9] This signaling cascade ultimately results in enhanced glucose-dependent insulin secretion from pancreatic β -cells.[2][3][6]

I. Experimental Workflow

The following diagram outlines the general experimental workflow for characterizing the efficacy of **(S)-V-0219 hydrochloride**, from initial in vitro characterization to in vivo efficacy studies.



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Caption: Experimental workflow for **(S)-V-0219 hydrochloride** efficacy testing.

II. In Vitro Efficacy Protocols

A. Protocol 1: GLP-1R Target Engagement and Downstream Signaling

This protocol aims to confirm that **(S)-V-0219 hydrochloride** potentiates GLP-1R signaling in a cellular context.

1. Objective: To measure the effect of **(S)-V-0219 hydrochloride** on GLP-1-induced cyclic AMP (cAMP) production in cells expressing the human GLP-1R.

2. Materials:

- HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R)
- **(S)-V-0219 hydrochloride**
- GLP-1 (7-36) amide
- Assay buffer (e.g., HBSS with 0.1% BSA)
- cAMP assay kit (e.g., HTRF or ELISA-based)
- 384-well white assay plates
- Cell culture reagents

3. Methodology:

- Cell Seeding: Seed HEK293-hGLP-1R cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
- Compound Preparation: Prepare serial dilutions of **(S)-V-0219 hydrochloride** in assay buffer. Also, prepare a fixed, sub-maximal concentration of GLP-1 (e.g., EC20 concentration, predetermined).
- Treatment:
 - Remove cell culture medium and add assay buffer.
 - Add varying concentrations of **(S)-V-0219 hydrochloride** to the wells.
 - Add the fixed concentration of GLP-1 to the appropriate wells. Include control wells with GLP-1 alone and vehicle.
- Incubation: Incubate the plate at 37°C for 30 minutes.
- cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- Data Analysis: Plot the cAMP concentration against the log concentration of **(S)-V-0219 hydrochloride** and determine the EC50 value.

Data Presentation: Table 1. Potentiation of GLP-1-Induced cAMP Production

Treatment Group	GLP-1 Concentration	(S)-V-0219 HCl EC50 (nM)	Max cAMP Fold Increase (over GLP-1 alone)
(S)-V-0219 HCl + GLP-1	EC20	[Calculated Value]	[Calculated Value]
GLP-1 alone	EC20	N/A	1.0
Vehicle	0	N/A	[Baseline Value]

B. Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol assesses the functional consequence of GLP-1R potentiation on insulin secretion from pancreatic β -cells.

1. Objective: To evaluate the ability of **(S)-V-0219 hydrochloride** to enhance GLP-1-mediated insulin secretion in a human pancreatic β -cell line under high glucose conditions.

2. Materials:

- EndoC- β H1 human pancreatic cell line
- **(S)-V-0219 hydrochloride**
- GLP-1 (7-36) amide
- Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
- Human insulin ELISA kit
- 96-well plates
- Cell culture reagents

3. Methodology:

- Cell Seeding: Seed EndoC- β H1 cells into 96-well plates and culture until they form a confluent monolayer.
- Pre-incubation: Gently wash the cells with KRBB containing 2.8 mM glucose and pre-incubate for 2 hours at 37°C to allow insulin secretion to return to basal levels.
- Treatment:
 - Replace the pre-incubation buffer with fresh KRBB containing either 2.8 mM (basal glucose) or 16.7 mM (high glucose) glucose.

- Add varying concentrations of **(S)-V-0219 hydrochloride** with and without a fixed concentration of GLP-1.
- Include controls for basal, high glucose, GLP-1 alone, and vehicle.
- Incubation: Incubate for 1 hour at 37°C.
- Supernatant Collection: Collect the supernatant from each well to measure secreted insulin.
- Insulin Measurement: Quantify insulin concentration in the supernatant using a human insulin ELISA kit.
- Data Analysis: Normalize insulin secretion to the total protein content of the cells in each well.

Data Presentation: Table 2. Effect on Glucose-Stimulated Insulin Secretion

Glucose (mM)	GLP-1 (nM)	(S)-V-0219 HCl (nM)	Insulin Secretion (ng/mg protein)	Fold Increase (vs. High Glucose)
2.8	0	0	[Value]	N/A
16.7	0	0	[Value]	1.0
16.7	10	0	[Value]	[Value]
16.7	10	1	[Value]	[Value]
16.7	10	10	[Value]	[Value]
16.7	10	100	[Value]	[Value]

III. In Vivo Efficacy Protocols

A. Protocol 3: Oral Glucose Tolerance Test (OGTT)

This protocol evaluates the effect of **(S)-V-0219 hydrochloride** on glucose homeostasis in a diabetic animal model.

1. Objective: To assess the impact of acute oral administration of **(S)-V-0219 hydrochloride** on glucose tolerance in a model of type 2 diabetes, such as the db/db mouse or Zucker diabetic fatty (ZDF) rat.

2. Materials:

- Diabetic animal model (e.g., 8-10 week old male db/db mice)
- **(S)-V-0219 hydrochloride** formulated for oral gavage
- Vehicle control (e.g., 0.5% methylcellulose)
- Glucose solution (2 g/kg)
- Handheld glucometer and test strips
- Blood collection supplies (e.g., EDTA-coated tubes for plasma)

3. Methodology:

- Acclimatization and Fasting: Acclimatize animals for at least one week. Fast the animals overnight (e.g., 16 hours) with free access to water.
- Baseline Blood Glucose: Measure baseline blood glucose ($t = -30$ min) from a tail snip.
- Compound Administration: Administer **(S)-V-0219 hydrochloride** (e.g., 0.1, 0.4, 1 mg/kg) or vehicle via oral gavage.
- Glucose Challenge: At $t = 0$ min, administer a 2 g/kg glucose solution via oral gavage.
- Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
- Data Analysis: Plot the mean blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion.

Data Presentation: Table 3. Oral Glucose Tolerance Test Results

Treatment Group (oral)	Dose (mg/kg)	Glucose AUC (0-120 min) (mg/dL*min)	% Reduction in AUC (vs. Vehicle)
Vehicle	N/A	[Value]	0
(S)-V-0219 HCl	0.1	[Value]	[Value]
(S)-V-0219 HCl	0.4	[Value]	[Value]
(S)-V-0219 HCl	1.0	[Value]	[Value]

B. Protocol 4: Food Intake and Body Weight Study

This protocol assesses the effect of **(S)-V-0219 hydrochloride** on appetite and body weight.

1. Objective: To determine the effect of sub-chronic administration of **(S)-V-0219 hydrochloride** on daily food intake and body weight change in diet-induced obese (DIO) mice.

2. Materials:

- Diet-induced obese mice (e.g., C57BL/6J mice on a high-fat diet for 12-16 weeks)
- **(S)-V-0219 hydrochloride** formulated for daily oral administration
- Vehicle control
- Metabolic cages for food and water intake monitoring
- Analytical balance for body weight measurement

3. Methodology:

- Acclimatization: Acclimatize DIO mice to individual housing or metabolic cages.
- Baseline Measurements: Record baseline daily food intake and body weight for 3-5 days.
- Randomization: Randomize animals into treatment groups based on body weight.

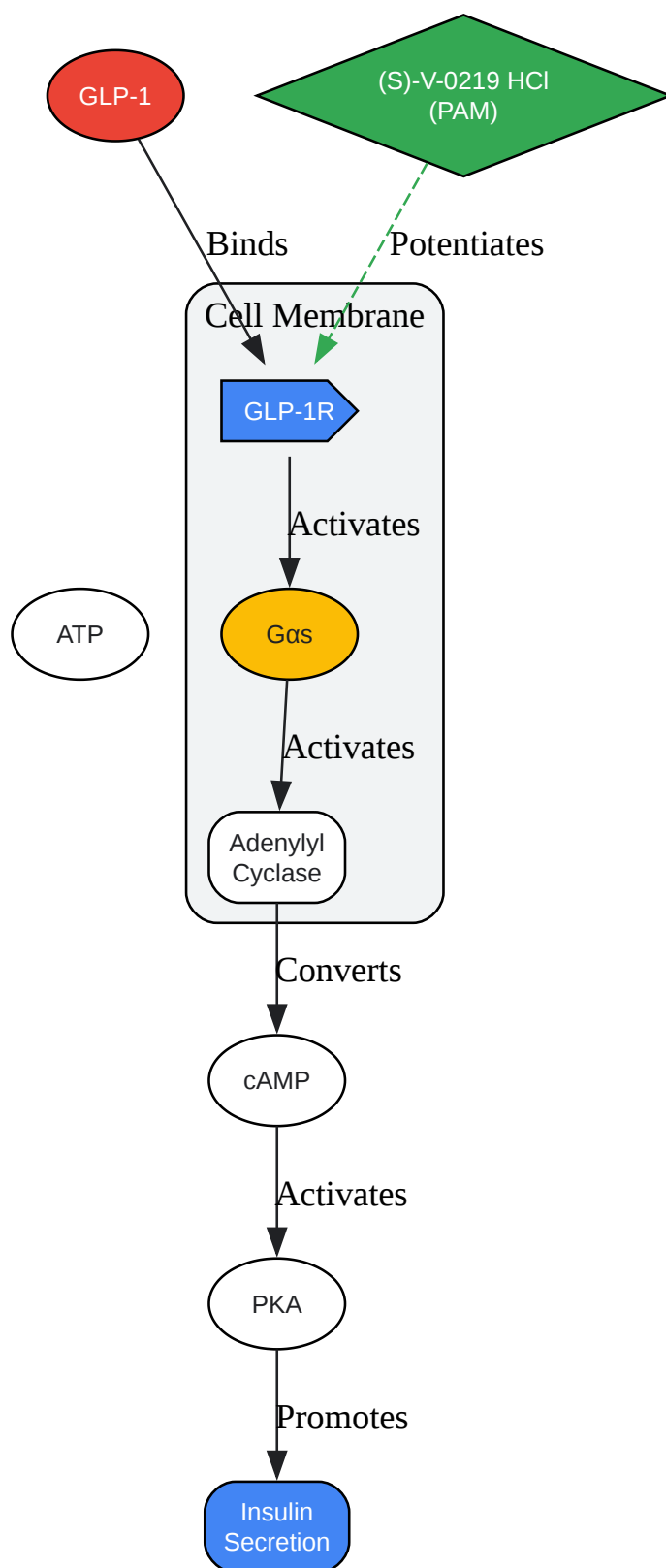
- Treatment: Administer **(S)-V-0219 hydrochloride** (e.g., 1, 3, 10 mg/kg) or vehicle daily via oral gavage for 14-28 days.
- Monitoring: Measure body weight and food intake daily at the same time each day.
- Data Analysis: Plot the change in body weight and cumulative food intake over the treatment period.

Data Presentation: Table 4. Food Intake and Body Weight Study

Treatment Group (oral, daily)	Dose (mg/kg)	Cumulative Food Intake (g, Day 14)	Body Weight Change (g, Day 14)	% Body Weight Loss (vs. Vehicle)
Vehicle	N/A	[Value]	[Value]	0
(S)-V-0219 HCl	1	[Value]	[Value]	[Value]
(S)-V-0219 HCl	3	[Value]	[Value]	[Value]
(S)-V-0219 HCl	10	[Value]	[Value]	[Value]

IV. Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway of the GLP-1 receptor and the proposed point of intervention for **(S)-V-0219 hydrochloride**.



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Caption: GLP-1R signaling pathway and (S)-V-0219 HCl modulation.

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